![molecular formula C5H7O2- B1258985 2-Ethylacrylate](/img/structure/B1258985.png)
2-Ethylacrylate
Overview
Description
2-ethylacrylate is a monocarboxylic acid anion that is the conjugate base of 2-ethylacrylic acid. It has a role as a mammalian metabolite. It is a conjugate base of a 2-ethylacrylic acid.
Scientific Research Applications
Surgical Applications
2-Ethylacrylate derivatives, specifically ethyl 2-cyanoacrylate, have been studied for their effectiveness as tissue adhesives in cardiovascular and thoracic surgery. Kaplan et al. (2004) conducted an experimental study using rats to compare the histopathological effects of ethyl 2-cyanoacrylate with conventional sutures. The study concluded that ethyl 2-cyanoacrylate is a viable alternative or adjunct to traditional suturing methods, especially in controlling hemorrhage and repairing tissues in vascular, myocardial, and pulmonary surgeries (Kaplan et al., 2004).
Polymer Industry Applications
2-Ethylhexyl acrylate (2-EHA), a commonly used acrylate in the polymer industry, is synthesized through Fisher esterification. Wang et al. (2020) investigated the intensification of this process using a halogen-free deep eutectic solvent. This innovative approach indicates the potential of 2-EHA in the production of coatings, adhesives, thickeners, and plastic additives (Wang et al., 2020).
Research in Polymer Synthesis and Characterization
Studies on the synthesis and characterization of 2-ethylacrylic acid, a derivative of 2-ethylacrylate, have been conducted to explore its potential applications. Yan-jun (2003) detailed the process of synthesizing 2-ethylacrylic acid from diethyl malonate, offering insights into its potential use in various polymer-based applications (Wang Yan-jun, 2003).
Development of Responsive Membrane Systems
The pH-dependent conformational transition of hydrophobic polyelectrolytes like poly(2-ethylacrylic acid) is leveraged to design responsive membrane systems. These systems have significant applications in drug delivery and biochemical assays. Kim and Tirrell (1999) highlighted the potential of poly(2-ethylacrylic acid) in creating lipid bilayer membranes responsive to environmental parameters (Kim & Tirrell, 1999).
Applications in Catalysis and Polymerization
The role of 2-ethylacrylate derivatives in catalysis and polymerization processes is significant. Guo et al. (2016) investigated the use of α-diimine Ni(II) complexes in ethylene polymerization, demonstrating the effectiveness of these complexes in producing polyethylene with high molecular weight and thermal stability (Guo et al., 2016).
Nanotechnology Applications
The influence of anionic initiators on the polymerization of ethyl 2-cyanoacrylate has been explored for its potential in nanofiber formation. Mankidy et al. (2008) found that the type of initiator significantly affects the morphology of the polymer, with potential applications in creating polymer nanofibers and thin films (Mankidy et al., 2008).
properties
Product Name |
2-Ethylacrylate |
---|---|
Molecular Formula |
C5H7O2- |
Molecular Weight |
99.11 g/mol |
IUPAC Name |
2-methylidenebutanoate |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7)/p-1 |
InChI Key |
WROUWQQRXUBECT-UHFFFAOYSA-M |
SMILES |
CCC(=C)C(=O)[O-] |
Canonical SMILES |
CCC(=C)C(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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